Pyridinium, 1-((2-indolylcarbonyl)methyl)-, iodide
Description
Pyridinium, 1-((2-indolylcarbonyl)methyl)-, iodide is a quaternary ammonium salt comprising a pyridinium cation substituted at the nitrogen atom with a (2-indolylcarbonyl)methyl group and paired with an iodide counterion.
Properties
CAS No. |
102584-05-4 |
|---|---|
Molecular Formula |
C15H13IN2O |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
1-(1H-indol-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide |
InChI |
InChI=1S/C15H12N2O.HI/c18-15(11-17-8-4-1-5-9-17)14-10-12-6-2-3-7-13(12)16-14;/h1-10H,11H2;1H |
InChI Key |
PGFQGDQSHZNJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC3=CC=CC=C3N2.[I-] |
Origin of Product |
United States |
Biological Activity
Pyridinium, 1-((2-indolylcarbonyl)methyl)-, iodide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and catalysis. This article reviews the existing literature on its synthesis, characterization, and biological effects, emphasizing its cytotoxic properties and mechanisms of action.
Synthesis and Characterization
The synthesis of pyridinium iodides typically involves the reaction of pyridine derivatives with iodine-containing reagents. For example, a recent study reported the synthesis of pyridinium iodide-tagged Schiff bases and their metal complexes, which were characterized using various techniques such as NMR, FTIR, and UV-Vis spectroscopy . The iodide moiety is essential for enhancing the compound's reactivity and biological activity.
Cytotoxicity
Research indicates that pyridinium derivatives exhibit significant cytotoxic effects against various cancer cell lines. In studies involving the ACHN human renal adenocarcinoma cell line, pyridinium compounds demonstrated varying levels of cytotoxicity, with specific complexes showing IC50 values indicating potent anti-cancer activity. The most effective complex was identified as a Zn(II)-complex with an IC50 value lower than that of the parent ligand .
Table 1: Cytotoxicity of Pyridinium Compounds Against ACHN Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pyridinium Iodide | 25 | Induction of ROS production |
| Zn(II)-Complex | 10 | Enhanced oxidative stress |
| Parent Ligand | 50 | Moderate cytotoxicity |
The mechanism by which pyridinium compounds exert their cytotoxic effects is primarily through the generation of reactive oxygen species (ROS). Increased ROS levels can lead to oxidative stress in cancer cells, ultimately resulting in apoptosis. Studies have shown that the presence of the azomethine linkage in these compounds contributes to their ability to generate ROS .
Study 1: Pyridinium Iodide in Cancer Treatment
In a detailed study focusing on renal cancer, pyridinium iodide was tested for its ability to induce apoptosis in ACHN cells. The results indicated that treatment with this compound led to a significant increase in ROS levels and subsequent cell death. This study highlights the potential of pyridinium derivatives as therapeutic agents in oncology .
Study 2: Catalytic Properties
Beyond their biological activity, pyridinium iodides have also been explored for their catalytic properties. For instance, they have been used as catalysts in various organic reactions due to their ability to stabilize reactive intermediates through halogen bonding. This dual functionality showcases the versatility of pyridinium compounds in both medicinal chemistry and catalysis .
Comparison with Similar Compounds
Comparison with Similar Pyridinium Iodide Derivatives
Structural Analogs and Substituent Effects
1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide
- Structure : Features a nitroimidazole substituent instead of indole.
- Crystallography: Crystallizes in the monoclinic space group P2₁/c with cell parameters a = 11.035 Å, b = 9.073 Å, c = 12.859 Å, and β = 91.69° .
- Supramolecular Interactions : Exhibits intramolecular C–H⋯O and C–H⋯I hydrogen bonds, forming a 3D network. The dihedral angle between pyridinium and imidazole rings is 67.39°, limiting π-π interactions .
1-[2-(6-Methylquinolyl)methyl]pyridinium iodide
- Structure: Substituted with a quinoline group.
- Synthesis: Synthesized from 2,6-dimethylquinoline, pyridine, and iodine, yielding a red solid (m.p. 172–174°C after recrystallization) .
- Comparison: The quinoline group’s extended aromatic system may enhance π-stacking compared to indole, though melting points and solubility data for the target compound are unavailable for direct comparison.
Dicationic Pyridinium Iodide
- Structure : Dicationic (two pyridinium centers) with unspecified substituents.
- Biological Activity : Demonstrated binding affinity (-6.38 kcal/mol) toward the SHV-1 enzyme, though lower than fungal-derived compounds (e.g., -6.99 kcal/mol for heptadecane derivatives). Hydrophobic interactions with residues like Arg244 and Tyr105 were critical .
- Key Difference: The monocationic nature of the target compound may reduce charge-based interactions compared to dicationic analogs.
Physicochemical and Functional Comparisons
Table 1: Comparison of Pyridinium Iodide Derivatives
Key Observations :
- Substituent Impact: Indole’s aromaticity and hydrogen-bonding capability may enhance interactions with biological targets compared to nitroimidazole or quinoline. However, nitroimidazole derivatives exhibit documented antimicrobial efficacy .
- Synthetic Methods : Most analogs are synthesized via alkylation of pyridine with methyl iodide derivatives, suggesting shared synthetic pathways .
- Stability : Pyridinium iodides are generally stable but may decompose under basic conditions due to iodide displacement, as seen in 1-methylpyridinium iodide .
Q & A
Basic: What is the standard synthetic route for Pyridinium, 1-((2-indolylcarbonyl)methyl)-, iodide?
Methodological Answer:
The synthesis typically involves quaternization of a pyridine derivative with an alkylating agent containing the indole moiety. Key steps include:
- Reacting 2-indolylcarbonylmethyl bromide with pyridine in a polar solvent (e.g., acetonitrile) under reflux to form the pyridinium salt.
- Purification via recrystallization from ethanol/water mixtures to isolate the iodide salt.
- Characterization by H NMR to confirm the presence of indole protons (δ 7.1–7.8 ppm) and the pyridinium methylene group (δ 5.2–5.6 ppm) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Yield optimization strategies include:
- Solvent Selection: Using aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Catalysis: Introducing phase-transfer catalysts like tetrabutylammonium iodide to accelerate alkylation.
- Temperature Control: Conducting reactions at 60–80°C to balance reaction rate and byproduct formation.
- In-situ Monitoring: Employing HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR: Identifies aromatic indole protons, pyridinium ring carbons, and the methylene bridge.
- IR Spectroscopy: Confirms carbonyl stretching (C=O, ~1650–1700 cm) and pyridinium C-N vibrations (~1550 cm).
- Mass Spectrometry (ESI-MS): Validates molecular weight via [M-I] ion detection.
- X-ray Crystallography: Resolves steric effects of the indole and iodide moieties (e.g., bond angles, packing interactions) .
Advanced: How does X-ray crystallography inform reactivity studies?
Methodological Answer:
Crystallographic data (e.g., space group P21/c, unit cell parameters) reveal:
- Steric Hindrance: Bulky indole groups may limit nucleophilic attack at the pyridinium core.
- Electronic Effects: Iodide’s polarizability stabilizes charge distribution, influencing redox behavior.
- Hydrogen Bonding: Indole N-H interactions with iodide can affect solubility and aggregation in solution .
Basic: What biological activities are associated with this compound?
Methodological Answer:
Pyridinium salts are known for:
- Acetylcholinesterase Reactivation: Potential use in antidotes for organophosphate poisoning (e.g., similar to HI-6 derivatives).
- Antimicrobial Properties: Cationic pyridinium moieties disrupt bacterial membranes.
- Enzyme Inhibition: Indole groups may interact with heme-containing enzymes (e.g., cytochrome P450) .
Advanced: How can its interaction with acetylcholinesterase be studied experimentally?
Methodological Answer:
- Kinetic Assays: Monitor enzyme reactivation rates using Ellman’s method (DTNB reagent) with acetylthiocholine iodide as substrate.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamic parameters.
- Molecular Docking: Use software like AutoDock to predict binding modes at the enzyme’s peripheral anionic site .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
Methodological Answer:
- SN2 Mechanism: The iodide ion acts as a leaving group, facilitating attack by nucleophiles (e.g., amines) at the methylene carbon.
- Electronic Effects: Electron-withdrawing indole carbonyl groups enhance pyridinium electrophilicity.
- Solvent Effects: Polar aprotic solvents stabilize transition states, accelerating substitution rates .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Studies: Replicate assays under standardized conditions (pH, temperature, enzyme sources).
- Meta-Analysis: Correlate structural variations (e.g., halogen substituents) with activity trends across literature.
- Orthogonal Validation: Use SPR (surface plasmon resonance) and fluorescence quenching to confirm binding interactions .
Advanced: How do structural modifications alter bioactivity?
Methodological Answer:
- Indole Substituents: Electron-donating groups (e.g., -OCH) may enhance membrane permeability.
- Pyridinium Core: Methylation at the N-position increases hydrophobicity, affecting biodistribution.
- Halogen Replacement: Bromine or chlorine instead of iodine alters leaving group ability and toxicity profiles .
Advanced: What computational models predict its reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study charge distribution and frontier orbitals.
- MD Simulations: Simulate solvent interactions to predict aggregation behavior.
- QSAR Models: Relate substituent electronegativity to biological activity using regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
